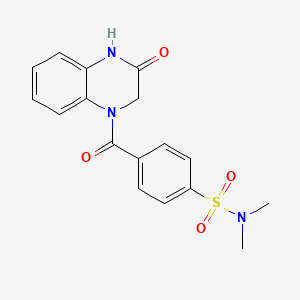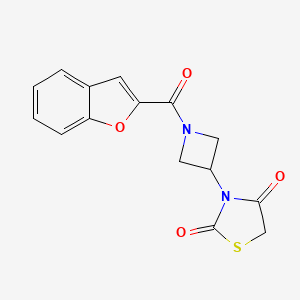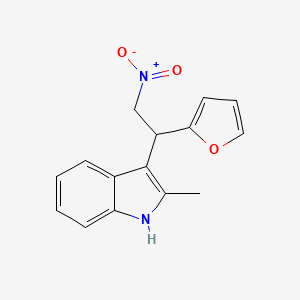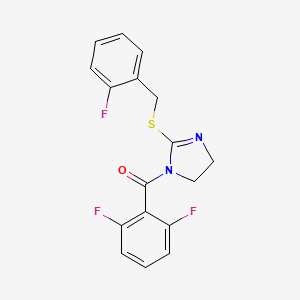
N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide” is a chemical compound. It’s part of a class of compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of many publications . A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a semiconducting organic molecule with a π-conjugated polycyclic system . The empirical formula is C17H21N3 and the molecular weight is 267.37 .Chemical Reactions Analysis
This compound is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 105-110 °C . It has a strong electron donor property and shows conductivity of 2 × 10 −3 S/cm as a dopant .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- A study by Gelbrich, Haddow, and Griesser (2011) detailed the crystal structure of a similar compound, highlighting intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, which lead to the formation of hydrogen-bonded chains. These structural insights are crucial for understanding the molecular behavior and designing related compounds with desired properties (Thomas Gelbrich et al., 2011).
Photodynamic Therapy Applications
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Antibacterial and Antifungal Applications
- Ghorab et al. (2017) synthesized derivatives carrying the benzenesulfonamide moiety and evaluated them for antibacterial and antifungal activities. Some compounds displayed higher activity compared to reference drugs, highlighting their potential as new antimicrobial agents (M. Ghorab et al., 2017).
Synthetic Applications
- Familoni (2002) discussed the vast possibilities inherent in arylsulfonamides using Directed ortho Metalation (DoM) methodology, showcasing the role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) in the synthesis of various heterocyclic compounds. This highlights the compound's significance in facilitating complex chemical syntheses (O. Familoni, 2002).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-19(2)25(23,24)13-9-7-12(8-10-13)17(22)20-11-16(21)18-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKANJMUXBLWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)
![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)



![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)
